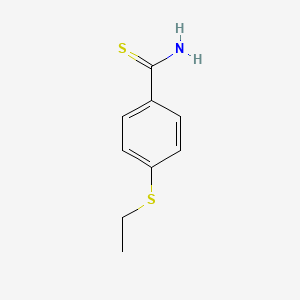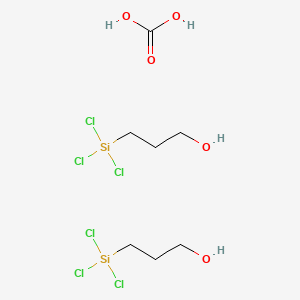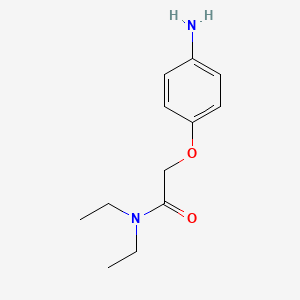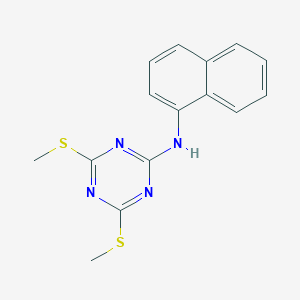
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two methylsulfanyl groups and a naphthyl group attached to the triazine ring
Preparation Methods
The synthesis of 4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-naphthylamine and 2,4,6-trichloro-1,3,5-triazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is typically heated to facilitate the formation of the desired product.
Synthetic Route: The process involves the nucleophilic substitution of chlorine atoms in the triazine ring with the naphthylamine and methylsulfanyl groups. This is achieved through a series of steps, including the addition of reagents like sodium methanethiolate and subsequent purification of the product.
Chemical Reactions Analysis
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the triazine ring to a more reduced state.
Substitution: The compound can undergo substitution reactions, where the methylsulfanyl groups can be replaced with other functional groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for binding to specific proteins. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme, leading to therapeutic effects.
Comparison with Similar Compounds
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: This compound is a precursor in the synthesis of various triazine derivatives. It is highly reactive and serves as a starting material for introducing different functional groups into the triazine ring.
4,6-Dimethoxy-1,3,5-triazine: This compound is another triazine derivative with different substituents. It is used in organic synthesis and has applications in the development of new materials.
4,6-Dichloro-1,3,5-triazin-2-amine: This compound is structurally similar but lacks the naphthyl and methylsulfanyl groups. It is used in various chemical reactions and serves as a building block for synthesizing more complex molecules.
Properties
CAS No. |
42460-11-7 |
|---|---|
Molecular Formula |
C15H14N4S2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4,6-bis(methylsulfanyl)-N-naphthalen-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H14N4S2/c1-20-14-17-13(18-15(19-14)21-2)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,16,17,18,19) |
InChI Key |
ITQUHQHQRHAUML-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


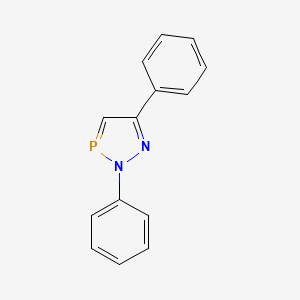
![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)

![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)
![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
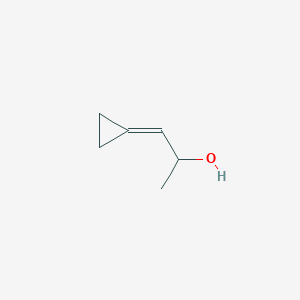
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)

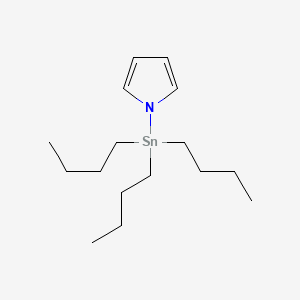
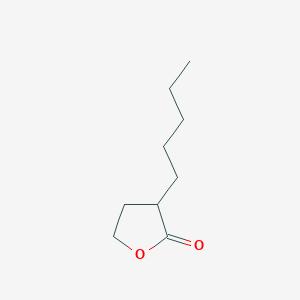
silyl sulfate](/img/structure/B14652319.png)
